3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Innovative methods for synthesizing similar heterocyclic compounds involve reactions like the Bischler-Napieralski reaction, which has been utilized to create 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating a broad approach to generating structurally complex molecules from simpler precursors (Browne, Skelton, & White, 1981).
- Structural Modifications and Properties : Studies on thiazolopyrimidines and their structural modifications offer insights into how different substitutions impact molecular conformation and intermolecular interactions. Such knowledge is crucial for understanding the potential biological activities and applications of these compounds (Nagarajaiah & Begum, 2014).
Potential Applications
- Antitumor Activity : Certain pyrrolopyrimidine derivatives have shown significant antitumor activities, suggesting that similar compounds could be explored for their efficacy against various cancers. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have been identified as potent inhibitors of mammalian dihydrofolate reductase, with notable activity against certain carcinomas (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
- Antimicrobial Activity : The synthesis of novel derivatives and their antimicrobial activity screening suggests potential applications in combating microbial infections. For instance, compounds like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides exhibit significant activity against various microorganisms, highlighting the therapeutic potential of such molecules (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and plays a crucial role in the synthesis of pyrimidine and purine, which are essential for the synthesis of RNA and DNA .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition effectively halts the synthesis of RNA and DNA .
Biochemical Pathways
The inhibition of DHFR affects the folate metabolic pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a coenzyme that is essential for the synthesis of nucleic acids. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of pyrimidine and purine, and ultimately, a decrease in the synthesis of RNA and DNA .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis . This leads to the death of cancer cells, as they are unable to replicate without the necessary nucleic acids .
Properties
IUPAC Name |
3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-26-13-16(21(28)24-17-11-15(31-2)9-10-18(17)32-3)19-20(26)22(29)27(23(30)25-19)12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNGZSRPEWSZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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